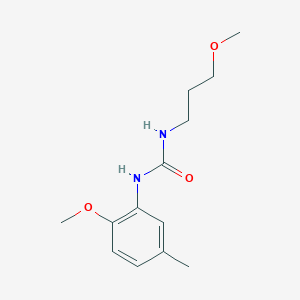![molecular formula C23H19NO4 B4738680 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)
4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate
説明
4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate, also known as Boc-phenylpropionic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid varies depending on its specific application. In drug discovery, 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid may act as a scaffold for the development of drugs that target specific proteins or enzymes involved in disease pathways. In materials science, 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid may act as a building block for the synthesis of functional materials with specific properties, such as biocompatibility or conductivity. In biochemistry, 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid may act as a tool for the study of protein structure and function, allowing researchers to probe the interactions between proteins and other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid vary depending on its specific application. In drug discovery, 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid may have a range of effects on disease pathways, including inhibition of specific enzymes or proteins, modulation of cell signaling pathways, or induction of cell death. In materials science, 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid may have specific properties that make it useful for the synthesis of functional materials, such as biocompatibility or conductivity. In biochemistry, 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid may have specific effects on protein structure and function, allowing researchers to probe the interactions between proteins and other molecules.
実験室実験の利点と制限
4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in a range of applications, including drug discovery, materials science, and biochemistry. Another advantage is its relative ease of synthesis, as it can be synthesized using standard organic chemistry techniques. However, one limitation is its potential toxicity, as it may have adverse effects on cells or organisms at high concentrations. Another limitation is its specificity, as it may only be effective in certain applications or against certain targets.
将来の方向性
There are several future directions for research on 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid. One direction is the development of novel drugs based on the 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid scaffold, targeting specific disease pathways or proteins. Another direction is the synthesis of functional materials using 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid as a building block, with specific properties such as biocompatibility or conductivity. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid in various applications.
科学的研究の応用
4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and biochemistry. In drug discovery, 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid has been investigated as a potential scaffold for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. In biochemistry, 4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionateopionic acid has been used as a tool for the study of protein structure and function.
特性
IUPAC Name |
[4-[(3-benzoylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-2-21(25)28-20-13-11-17(12-14-20)23(27)24-19-10-6-9-18(15-19)22(26)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVITRVLLZWQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Benzoylphenyl)amino]carbonyl}phenyl propionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-morpholinylcarbonyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4738601.png)
![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738604.png)

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4738617.png)
![N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4738625.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4738635.png)
![2-(3-bromophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4738654.png)
![3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4738659.png)
![4-[({[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4738660.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4738716.png)